molecular formula C9H17NO2 B11753566 Ethyl 2-(3-(aminomethyl)cyclobutyl)acetate

Ethyl 2-(3-(aminomethyl)cyclobutyl)acetate

Cat. No.: B11753566
M. Wt: 171.24 g/mol
InChI Key: ZEVSQMXMVRGLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-(aminomethyl)cyclobutyl)acetate (CAS 2137690-25-4) is a high-purity chemical compound with a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol . This ester features both an aminomethyl group and an acetate ester group attached to a cyclobutane ring, making it a valuable intermediate in medicinal chemistry and drug discovery. The cyclobutane structure is of significant interest in pharmaceutical development, as it is found in several FDA-approved drugs across therapeutic areas such as oncology, neurological diseases, and infectious diseases . Researchers utilize this compound as a key synthetic building block for the development of novel cyclic amino acid derivatives and other pharmacologically active molecules . Patents indicate that similar cyclobutyl-containing compounds have been investigated for a wide range of therapeutic applications, including as anti-inflammatory agents, analgesics, neuropathic pain treatments, and for gastrointestinal disorders . The compound is provided for research and development purposes strictly within a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 2-[3-(aminomethyl)cyclobutyl]acetate

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)5-7-3-8(4-7)6-10/h7-8H,2-6,10H2,1H3

InChI Key

ZEVSQMXMVRGLDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC(C1)CN

Origin of Product

United States

Retrosynthetic Analysis of Ethyl 2 3 Aminomethyl Cyclobutyl Acetate

Disconnection Strategies for the Cyclobutyl Ring

The central feature of the target molecule is the cyclobutane (B1203170) ring, which presents a unique synthetic challenge. The disconnection of this four-membered ring is a critical step in the retrosynthetic plan. One common strategy for cyclobutane synthesis is the [2+2] cycloaddition reaction. In a retrosynthetic sense, this corresponds to disconnecting the cyclobutane ring into two alkene fragments.

Another approach involves ring-closing reactions. For instance, a 1,4-dihalide or a similar bifunctional molecule can be disconnected, suggesting an intramolecular cyclization to form the cyclobutane ring. C–H functionalization logic can also be applied as an alternative to traditional methods like intermolecular photocycloaddition, particularly when dealing with substituted cyclobutanes. acs.org

Considering the substitution pattern of ethyl 2-(3-(aminomethyl)cyclobutyl)acetate, a key disconnection can be made at the C-C bond between the acetate (B1210297) side chain and the cyclobutane ring. This simplifies the target to a 3-(aminomethyl)cyclobutyl synthon and an acetate synthon.

A plausible retrosynthetic pathway for the cyclobutane core could start from a precursor like 3-methylenecyclobutanecarbonitrile. This precursor can be envisioned to arise from simpler starting materials through established cyclobutane synthesis methods.

Functional Group Interconversions in Retrosynthetic Planning

Functional group interconversions (FGI) are essential for simplifying the retrosynthesis by converting one functional group into another that might be more suitable for a particular disconnection or synthetic step. numberanalytics.comsolubilityofthings.com In the case of this compound, several FGIs can be proposed.

The primary amine in the aminomethyl group can be retrosynthetically derived from a more stable or less reactive functional group. For example, the aminomethyl group can be traced back to a nitrile group (-CN) through reduction. This FGI is advantageous as the nitrile group is less prone to side reactions and can be introduced via nucleophilic substitution.

Similarly, the ethyl ester can be disconnected to its corresponding carboxylic acid and ethanol (B145695). solubilityofthings.com This is a standard FGI based on the Fischer esterification reaction. chemicalbook.com The carboxylic acid is often a more convenient synthetic intermediate.

Therefore, a key FGI strategy in the retrosynthesis of the target molecule is the conversion of the aminomethyl group to a nitrile and the ethyl ester to a carboxylic acid. This leads to a simplified precursor: 2-(3-(cyanomethyl)cyclobutyl)acetic acid.

Identification of Key Precursors and Synthetic Targets

Based on the disconnection strategies and functional group interconversions, several key precursors and synthetic targets can be identified.

A primary synthetic target derived from the initial disconnections and FGIs is 3-(cyanomethyl)cyclobutane-1-carboxylic acid . This intermediate contains the core cyclobutane structure with functional groups that can be readily converted to those in the final product.

Further retrosynthetic analysis of this key intermediate suggests even simpler starting materials. For example, the cyclobutane ring could be constructed from acyclic precursors via a cyclization reaction. A potential precursor could be a substituted glutaric acid derivative which can be induced to cyclize.

The synthesis could also proceed through a pre-formed cyclobutane ring. A commercially available starting material such as cyclobutane-1,3-dicarboxylic acid could serve as a viable precursor. This symmetrical molecule offers a strategic advantage for introducing the required functional groups at the 1 and 3 positions.

The following table summarizes the key precursors identified through this retrosynthetic analysis:

Precursor NameChemical StructureRole in Synthesis
3-(cyanomethyl)cyclobutane-1-carboxylic acidHOOC-C₄H₆-CH₂CNKey intermediate after FGI
Cyclobutane-1,3-dicarboxylic acidC₄H₆(COOH)₂Potential starting material
3-MethylenecyclobutanecarbonitrileC₄H₅=CH₂CNPrecursor for the cyclobutane ring
Ethyl 2-bromoacetateBrCH₂COOEtSource of the acetate side chain

Chemical Transformations and Functionalization of Ethyl 2 3 Aminomethyl Cyclobutyl Acetate

Reactions Involving the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for functionalization, readily undergoing reactions typical of primary amines.

Amidation and Ureafication Reactions

The nucleophilic nature of the primary amine allows for straightforward acylation to form amides and reactions with isocyanates to yield ureas.

Amidation: The reaction of ethyl 2-(3-(aminomethyl)cyclobutyl)acetate with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine, affords the corresponding N-acylated derivatives. The base is necessary to neutralize the acidic byproduct, such as HCl, driving the reaction to completion. This transformation is a common strategy to introduce a wide array of functional groups onto the molecule.

Ureafication: The aminomethyl group reacts readily with isocyanates to form urea (B33335) derivatives. This reaction is generally carried out in an aprotic solvent and proceeds without the need for a catalyst, providing a direct route to compounds with the urea linkage.

Table 1: Examples of Amidation and Ureafication Reactions

ReagentProductReaction ConditionsReference
Acetyl ChlorideEthyl 2-(3-((acetylamino)methyl)cyclobutyl)acetateTriethylamine, Dichloromethane (B109758), 0 °C to rtFictionalized Data
Benzoyl ChlorideEthyl 2-(3-((benzoylamino)methyl)cyclobutyl)acetatePyridine, Dichloromethane, 0 °C to rtFictionalized Data
Phenyl IsocyanateEthyl 2-(3-(((phenylamino)carbonyl)amino)methyl)cyclobutyl)acetateTetrahydrofuran, rtFictionalized Data
Methyl IsocyanateEthyl 2-(3-(((methylamino)carbonyl)amino)methyl)cyclobutyl)acetateAcetonitrile, rtFictionalized Data

Alkylation and Acylation of the Amine

Alkylation: The primary amine can be alkylated to form secondary or tertiary amines. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) or hydrogen and a catalyst, is a common method for controlled mono-alkylation. Direct alkylation with alkyl halides can also be employed, though it may lead to over-alkylation.

Acylation: Besides the formation of amides with acyl chlorides and anhydrides, the amine can be acylated with other acylating agents. For instance, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.

Table 2: Examples of Alkylation and Acylation Reactions

ReagentProductReaction ConditionsReference
Benzaldehyde, NaBH(OAc)₃Ethyl 2-(3-((benzylamino)methyl)cyclobutyl)acetateDichloroethane, rtFictionalized Data
Acetone, H₂, Pd/CEthyl 2-(3-((isopropylamino)methyl)cyclobutyl)acetateEthanol (B145695), rt, 50 psiFictionalized Data
p-Toluenesulfonyl chlorideEthyl 2-(3-(((4-methylphenyl)sulfonamido)methyl)cyclobutyl)acetatePyridine, Dichloromethane, 0 °C to rtFictionalized Data

Reactions at the Ester Moiety

The ethyl ester group provides another handle for chemical modification, allowing for transformations that alter the carboxylic acid derivative portion of the molecule.

Hydrolysis and Transesterification

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(3-(aminomethyl)cyclobutyl)acetic acid, under either acidic or basic conditions. researchgate.net Acid-catalyzed hydrolysis is a reversible process, typically requiring a large excess of water. researchgate.net Basic hydrolysis, or saponification, is an irreversible reaction that yields the carboxylate salt, which can then be neutralized to afford the carboxylic acid. researchgate.net

Transesterification: The ethyl group of the ester can be exchanged with other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ester with an excess of the desired alcohol. rsc.org For instance, reaction with methanol (B129727) in the presence of an acid catalyst would yield the corresponding methyl ester. rsc.org

Table 3: Examples of Hydrolysis and Transesterification Reactions

ReagentProductReaction ConditionsReference
LiOH, H₂O/THF2-(3-(aminomethyl)cyclobutyl)acetic acidrtFictionalized Data
HCl, H₂O, reflux2-(3-(aminomethyl)cyclobutyl)acetic acidrefluxFictionalized Data
Methanol, H₂SO₄ (cat.)Mthis compoundrefluxFictionalized Data
Benzyl (B1604629) alcohol, NaOBn (cat.)Benzyl 2-(3-(aminomethyl)cyclobutyl)acetateToluene, refluxFictionalized Data

Reduction of the Ester to Alcohol

The ester functionality can be reduced to a primary alcohol, yielding 2-(3-(aminomethyl)cyclobutyl)ethanol. A powerful reducing agent, such as lithium aluminum hydride (LAH), is typically required for this transformation. doi.orgresearchgate.net The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. doi.org

Table 4: Example of Ester Reduction

ReagentProductReaction ConditionsReference
Lithium Aluminum Hydride (LAH)2-(3-(aminomethyl)cyclobutyl)ethanolTetrahydrofuran, 0 °C to rt doi.org

Transformations of the Cyclobutane (B1203170) Ring System

While the functional groups are the primary sites of reaction, the cyclobutane ring itself can undergo transformations, although these often require more specific and forcing conditions.

The functionalization of the cyclobutane ring can be achieved through C-H activation strategies. For instance, palladium-catalyzed C-H arylation and vinylation have been demonstrated on cyclobutyl carboxylic acid derivatives, suggesting that similar transformations could be possible on this compound, likely after protection of the amino group. nih.govnih.gov These reactions allow for the introduction of aryl or vinyl substituents directly onto the cyclobutane core.

Ring Opening Reactions

The significant ring strain inherent in the cyclobutane ring of this compound makes it susceptible to ring-opening reactions, providing a pathway to linear structures that might be difficult to synthesize otherwise. These reactions are typically driven by the release of this strain energy and can be initiated under various conditions, including the presence of Lewis acids, transition metals, or through radical-induced processes.

One plausible pathway for the ring-opening of this molecule involves the activation of the cyclobutane ring by the electron-withdrawing ester group, making it a donor-acceptor (D-A) cyclobutane system. Such systems are known to undergo nucleophilic ring-opening. acs.org The reaction can be mediated by a Lewis acid, which coordinates to the carbonyl oxygen of the ester, further polarizing the system and facilitating a nucleophilic attack that leads to C-C bond cleavage. acs.org Depending on the reaction conditions and the nucleophile employed, this can result in the formation of various acyclic products.

Another potential avenue for ring-opening involves radical-induced C-C bond cleavage. For instance, analogous transformations have been observed with cyclobutanone (B123998) oxime esters, which undergo ring-opening and reconstruction in the presence of a copper catalyst. rsc.org A similar radical-mediated process could potentially be developed for this compound, leading to novel rearranged or linear products.

The presence of the aminomethyl group also offers possibilities for intramolecularly-directed ring-opening reactions, although such examples are less common and would likely require specific activation or catalytic conditions.

Table 1: Potential Ring-Opening Reactions of this compound Analogs

Reaction TypeCatalyst/ReagentPotential ProductsReference Analogy
Lewis Acid-MediatedAlCl₃, TiCl₄Linear γ-amino esters with incorporated nucleophileDonor-Acceptor Cyclobutanes acs.org
Radical-InducedCopper CatalystRearranged or linear nitrile-containing amino estersCyclobutanone Oxime Esters rsc.org
Transition Metal-CatalyzedPalladium or Rhodium complexesVarious linear or ring-expanded productsGeneral Cyclobutane Chemistry researchgate.net

Selective Functionalization of the Cyclobutyl Core

Selective functionalization of the C-H bonds of the cyclobutane ring in this compound, without altering the existing functional groups, presents a powerful strategy for introducing molecular complexity. Transition metal-catalyzed C-H functionalization has emerged as a key technology in this regard, often employing directing groups to achieve high levels of regio- and stereoselectivity. researchgate.net

In the context of the target molecule, either the aminomethyl or the acetate (B1210297) moiety could potentially serve as a directing group to guide a metal catalyst to specific C-H bonds on the cyclobutane ring. For instance, the nitrogen atom of the amino group (or a derivatized form) could coordinate to a transition metal, directing functionalization to the adjacent C-H bonds. Similarly, the carbonyl oxygen of the ester could act as a directing group. acs.org

Palladium and rhodium catalysts are commonly employed for such transformations, enabling the introduction of a wide range of substituents, including aryl, alkyl, and other functional groups. researchgate.netacs.org The success of these reactions is often dependent on the specific ligand environment of the metal catalyst and the reaction conditions. While direct C-H functionalization of this compound has not been extensively reported, the principles established in related systems provide a clear blueprint for potential synthetic routes. baranlab.orgnih.gov

Table 2: Plausible C-H Functionalization Reactions on the Cyclobutyl Core

Reaction TypeCatalystDirecting GroupPotential FunctionalizationReference Analogy
C-H ArylationPd(OAc)₂Amino or AcetateIntroduction of aryl groupsDaugulis C-H Arylation acs.org
C-H AlkenylationRh(III) complexesAmino or AcetateIntroduction of alkenyl groupsRhodium-catalyzed C-H activation researchgate.net
C-H AminationRh₂(esp)₂Amino or AcetateIntroduction of additional amino groupsRhodium-catalyzed amination researchgate.net

Protecting Group Chemistry in the Synthesis of Derivatives

The presence of two reactive functional groups in this compound necessitates the use of protecting groups to achieve selective transformations. For instance, if a reaction is intended to modify the ester group, the more nucleophilic amino group must first be protected to prevent unwanted side reactions. Conversely, transformations involving the amino group may require protection of the ester to avoid its cleavage under certain reaction conditions. The concept of orthogonal protection is particularly relevant, allowing for the selective deprotection of one functional group in the presence of another. nih.govthieme-connect.de

Protection of the Amino Group: The primary amino group is commonly protected as a carbamate. The tert-butoxycarbonyl (Boc) group is a popular choice due to its stability under a wide range of conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid or HCl). organic-chemistry.orgfishersci.co.uk The reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base would yield the N-Boc protected derivative. achmem.com Other common amine protecting groups include the benzyloxycarbonyl (Cbz) group, which is removable by hydrogenolysis, and the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. jocpr.com

Protection of the Ester Group: While the ethyl ester itself can be considered a protecting group for the carboxylic acid, it is susceptible to hydrolysis under both acidic and basic conditions. If harsher conditions are required for other transformations, the ester can be converted to a more robust protecting group. For example, conversion to a tert-butyl ester would provide greater stability towards basic conditions, with deprotection achieved under acidic conditions. Alternatively, conversion to a benzyl ester allows for deprotection via hydrogenolysis, which is orthogonal to the acid-labile Boc group. nih.gov

The strategic application of these protecting groups allows for the selective synthesis of a wide array of derivatives. For example, N-Boc protection of the amino group would allow for the selective reduction of the ethyl ester to the corresponding alcohol. Subsequently, the Boc group could be removed to yield the amino alcohol derivative.

Table 3: Common Protecting Group Strategies for this compound

Functional GroupProtecting GroupAbbreviationProtection ReagentDeprotection ConditionsOrthogonal to
Aminotert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acid (e.g., TFA, HCl)Cbz, Benzyl ester
AminoBenzyloxycarbonylCbzBenzyl chloroformateH₂, Pd/CBoc, Ethyl ester
Carboxylic Acid (from ester)Benzyl esterBnBenzyl alcohol, acid catalystH₂, Pd/CBoc, Ethyl ester
Carboxylic Acid (from ester)tert-Butyl estertBuIsobutylene, acid catalystAcid (e.g., TFA, HCl)Cbz, Benzyl ester

Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Advanced Spectroscopic Techniques for Cyclobutyl Aminomethyl Esters

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For Ethyl 2-(3-(aminomethyl)cyclobutyl)acetate, distinct signals are predicted for the ethyl group, the cyclobutane (B1203170) ring protons, the acetate (B1210297) methylene (B1212753) protons, and the aminomethyl protons. The chemical shifts are influenced by the electronegativity of nearby atoms (oxygen and nitrogen), which cause a downfield shift (to a higher ppm value). quora.com

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Notes
Ethyl -CH₃~1.25Triplet (t)3HCoupled to the -OCH₂- protons.
Cyclobutane ring -CH₂-~1.8 - 2.2Multiplet (m)4HComplex splitting due to cis/trans relationships.
Acetate -CH₂-CO~2.3Doublet (d)2HCoupled to the adjacent cyclobutane proton.
Cyclobutane ring -CH-~2.4 - 2.6Multiplet (m)2HProtons attached to carbons bearing substituents.
Aminomethyl -CH₂-N~2.7Doublet (d)2HCoupled to the adjacent cyclobutane proton.
Amine -NH₂~1.5 - 3.0Broad Singlet (br s)2HChemical shift can vary with solvent and concentration.
Ethyl -OCH₂-~4.1Quartet (q)2HCoupled to the ethyl -CH₃ protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The presence of electronegative oxygen and nitrogen atoms will deshield the adjacent carbons, shifting their signals to higher ppm values. nih.gov The carbonyl carbon of the ester group is particularly deshielded and appears significantly downfield.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Ethyl -C H₃~14Shielded aliphatic carbon.
Cyclobutane ring -C H₂-~25 - 35Aliphatic carbons within the strained ring.
Acetate -C H₂-CO~40Alpha to the carbonyl group.
Cyclobutane ring -C H-~35 - 45Carbons bearing the substituents.
Aminomethyl -C H₂-N~45Attached to the nitrogen atom.
Ethyl -OC H₂-~60Attached to the ester oxygen.
Ester C =O~172Characteristic chemical shift for an ester carbonyl. libretexts.org

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through fragmentation analysis, can offer significant structural details.

For this compound (molar mass: 171.24 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z = 171. In positive ion mode, a protonated molecule [M+H]⁺ at m/z = 172 would likely be observed, especially with soft ionization techniques like Electrospray Ionization (ESI).

The fragmentation pattern in MS is crucial for structural confirmation. docbrown.info Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway for amines. docbrown.info Esters typically fragment through cleavage of bonds adjacent to the carbonyl group. docbrown.info

Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
172[C₉H₁₈NO₂]⁺[M+H]⁺, Protonated molecular ion.
171[C₉H₁₇NO₂]⁺[M]⁺, Molecular ion.
154[C₉H₁₆NO]⁺Loss of H₂O (18 Da) from [M+H]⁺.
126[C₇H₁₂NO]⁺Loss of ethoxy group (-OCH₂CH₃, 45 Da) from [M]⁺.
98[C₅H₈N]⁺Alpha-cleavage with loss of the ethyl acetate side chain.
88[C₄H₈O₂]⁺Ion corresponding to ethyl acetate.
73[C₄H₁₁N]⁺Cleavage resulting in a fragment containing the aminomethylcyclobutyl moiety. docbrown.info
43[CH₃CO]⁺Acylium ion, characteristic for acetate esters. libretexts.org

Tandem mass spectrometry (MS/MS) would involve selecting a precursor ion (e.g., m/z 172) and subjecting it to collision-induced dissociation (CID) to generate a spectrum of product ions. This would provide more definitive structural information by establishing relationships between fragment ions.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups. vscht.cz

For this compound, the key functional groups are the ester and the primary amine. The ester will show a strong, sharp absorption for the C=O stretch, and C-O stretching bands. libretexts.org The primary amine will exhibit N-H stretching absorptions. uobabylon.edu.iq

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity Functional Group
3400 - 3250N-H stretchMedium (often two bands for primary amine)Amine (-NH₂)
2960 - 2850C-H stretchMedium-StrongAliphatic (Ethyl, Cyclobutyl)
~1735C=O stretchStrong, SharpEster (-COOR)
1650 - 1580N-H bend (scissoring)MediumPrimary Amine (-NH₂)
1250 - 1000C-O stretchStrongEster (C-O-C)
1250 - 1000C-N stretchMedium-WeakAliphatic Amine

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. This technique is most useful for compounds containing chromophores, such as conjugated π-systems. pressbooks.pub

This compound is an aliphatic ester and amine. It lacks extensive conjugation or aromatic rings. Therefore, it is not expected to show significant absorbance in the standard UV-Vis range (200-800 nm). uobabylon.edu.iqpressbooks.pub Any observed absorption would likely be weak and occur at short wavelengths (below 220 nm), corresponding to n → σ* transitions of the non-bonding electrons on the oxygen and nitrogen atoms. nih.gov This makes UV-Vis spectroscopy of limited value for direct structural elucidation of this compound, though it can be relevant for detection in chromatographic methods following derivatization. thermofisher.com

Chromatographic Separation and Purity Analysis

Chromatography is a laboratory technique for the separation of a mixture. It is essential for isolating the target compound from reaction byproducts and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. Given the polar nature of the amine and ester functional groups, this compound is well-suited for analysis by HPLC.

Reversed-phase HPLC (RP-HPLC) would be the most common mode of separation. liberty.edu In this technique, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. The compound's retention would be influenced by the hydrophobicity of the cyclobutane and ethyl groups versus the polarity of the amine and ester groups.

Because the compound lacks a strong chromophore, detection by a standard UV-Vis detector would be challenging. Alternative detection methods or derivatization would be necessary. nih.gov

Hypothetical HPLC Method Parameters

Parameter Condition Rationale
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Standard reversed-phase column for separating moderately polar compounds.
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent, improving peak shape for the amine. Gradient elution (increasing acetonitrile) may be needed.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Detection Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)Universal detectors suitable for non-volatile compounds without a UV chromophore.
Alternative Detection UV-Vis after pre-column derivatization (e.g., with o-phthalaldehyde)Derivatization introduces a chromophore, enabling sensitive UV or fluorescence detection. nih.gov
Purity Assessment Area percentage of the main peakA high area percentage (e.g., >98%) indicates high purity.

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. For a compound to be analyzed by GC, it must be volatile and thermally stable.

Direct analysis of this compound by GC could be problematic. The primary amine is highly polar and can interact strongly with the stationary phase, leading to poor peak shape (tailing). The compound might also be susceptible to thermal degradation in the hot injector port.

To overcome these issues, derivatization is often employed. The primary amine can be converted to a less polar, more stable derivative (e.g., a silylated or acylated amine). This process reduces polarity and hydrogen bonding, improving chromatographic behavior.

Hypothetical GC Method Parameters

Parameter Condition Rationale
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Converts the polar -NH₂ group to a less polar -N(Si(CH₃)₃)₂ group, increasing volatility.
Column DB-5 or similar nonpolar capillary column (e.g., 30 m x 0.25 mm ID)Good general-purpose column for separating a wide range of organic compounds.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Injector Temperature ~250 °CMust be high enough to volatilize the derivatized analyte without causing degradation.
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)To ensure adequate separation from other components and elution of the analyte in a reasonable time.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is a universal detector for organic compounds; MS provides both quantification and structural information.

X-ray Crystallography for Absolute Stereochemistry Determination

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of publicly available single-crystal X-ray diffraction data for the specific compound, this compound. While X-ray crystallography remains the definitive method for the unambiguous determination of a molecule's three-dimensional structure and the absolute stereochemistry of its chiral centers, no published research to date has reported the successful crystallization and subsequent crystallographic analysis of this particular molecule.

The determination of absolute stereochemistry is a critical aspect of chemical research, particularly for compounds with potential biological activity, as different enantiomers and diastereomers can exhibit vastly different pharmacological and toxicological profiles. X-ray crystallography provides this information by analyzing the diffraction pattern of X-rays passing through a single crystal of a compound. The resulting electron density map allows for the precise mapping of each atom's position in space, revealing bond lengths, bond angles, and the absolute configuration of stereocenters, typically with a high degree of certainty.

In the absence of specific crystallographic data for this compound, researchers would typically rely on other analytical techniques to infer its stereochemistry. These methods could include nuclear magnetic resonance (NMR) spectroscopy, particularly through the use of chiral derivatizing agents (e.g., Mosher's acid), or chiroptical methods such as circular dichroism (CD) spectroscopy. However, these techniques are often considered indirect and may not provide the same level of definitive proof as a single-crystal X-ray structure determination.

The successful application of X-ray crystallography is contingent upon the ability to grow high-quality single crystals of the target compound, which can be a significant challenge. Factors such as solvent selection, temperature, and the presence of impurities can all influence the crystallization process. For a molecule like this compound, which possesses a flexible ethyl acetate side chain and a primary amine, the formation of a well-ordered crystal lattice suitable for diffraction studies may be complex. The compound could potentially be crystallized as a salt (e.g., hydrochloride or hydrobromide) to introduce stronger intermolecular interactions and promote crystallization.

Should a researcher succeed in obtaining a suitable crystal, the resulting crystallographic data would be presented in a standardized format, typically including the parameters outlined in the hypothetical data table below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Chemical FormulaC₉H₁₇NO₂The elemental composition of the molecule.
Formula Weight171.24 g/mol The mass of one mole of the compound.
Crystal SystemOrthorhombicThe crystal system describing the symmetry of the unit cell.
Space GroupP2₁2₁2₁The specific symmetry group of the crystal.
a (Å)8.5The length of the 'a' axis of the unit cell.
b (Å)10.2The length of the 'b' axis of the unit cell.
c (Å)12.5The length of the 'c' axis of the unit cell.
α (°)90The angle between the 'b' and 'c' axes.
β (°)90The angle between the 'a' and 'c' axes.
γ (°)90The angle between the 'a' and 'b' axes.
Volume (ų)1083.75The volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated)1.050 g/cm³The calculated density of the crystal.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Flack Parameter~0An indicator of the absolute stereochemistry of the crystal structure.

Note: The data presented in this table is purely hypothetical and serves as an illustrative example of what would be reported if a crystallographic study were to be conducted. It is not based on experimental results.

Computational and Theoretical Studies on Ethyl 2 3 Aminomethyl Cyclobutyl Acetate and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly well-suited for analyzing the properties of Ethyl 2-(3-(aminomethyl)cyclobutyl)acetate.

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to alleviate some of its inherent ring strain. nih.govresearchgate.net The substituents on the ring—the aminomethyl and ethyl acetate (B1210297) groups—can be arranged in either a cis or trans configuration. Each of these isomers has multiple possible conformations due to the ring puckering and the rotation around single bonds in the side chains.

Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a full geometry optimization is performed. researchgate.net This process systematically alters the positions of the atoms to find the arrangement with the lowest possible electronic energy, corresponding to the most stable conformer. For this compound, separate optimizations would be run for the cis and trans isomers to determine their relative stabilities. The puckering of the cyclobutane ring results in pseudo-equatorial and pseudo-axial positions for the substituents, and DFT calculations can quantify the energy differences between these arrangements. researchgate.net

Below is a table of hypothetical optimized geometric parameters for the most stable cis and trans conformers of this compound, as would be predicted by DFT calculations.

ParameterBond/Anglecis-Isomer (Calculated)trans-Isomer (Calculated)
Bond Length (Å)C-C (ring)1.5581.559
C-N1.4721.471
C=O1.2151.215
C-O (ester)1.3401.340
Bond Angle (°)C-C-C (ring)88.588.6
H-N-H106.5106.7
O=C-O124.8124.8
Dihedral Angle (°)C-C-C-C (ring puckering)25.1-25.5
H₂N-C-C-C175.4 (pseudo-equatorial)70.2 (pseudo-axial)

Note: Data is illustrative and based on typical values for similar functionalized cyclobutane systems.

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the aminomethyl group, due to the high energy of its lone pair of electrons. The LUMO is anticipated to be centered on the π* antibonding orbital of the carbonyl group (C=O) in the ethyl acetate moiety, which is an electron-deficient center.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations provide precise energy values for these orbitals.

Parametercis-Isomer (Calculated)trans-Isomer (Calculated)
HOMO Energy (eV)-6.58-6.62
LUMO Energy (eV)1.251.23
HOMO-LUMO Gap (eV)7.837.85

Note: Data is illustrative. A larger gap generally implies greater kinetic stability.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.orgdeeporigin.com It provides an intuitive guide to the charge distribution, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net

In an MEP map of this compound:

Negative Regions (Red/Yellow): These would be concentrated around the electronegative oxygen atoms of the carbonyl group and, to a lesser extent, the nitrogen atom of the amine group. These areas represent likely sites for electrophilic attack.

Positive Regions (Blue): These would be found around the hydrogen atoms of the aminomethyl group (-NH₂) and the α-hydrogens of the acetate group. These areas are susceptible to nucleophilic attack.

MEP maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and docking orientations in biological systems. chemrxiv.org

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized picture of chemical bonds and lone pairs, which aligns more closely with classical Lewis structures. aiu.edu A key feature of NBO analysis is its ability to quantify stabilizing interactions arising from electron delocalization, such as hyperconjugation. rsc.org This is accomplished through a second-order perturbation theory analysis of the Fock matrix, which evaluates the energetic importance of donor-acceptor (filled-to-unfilled orbital) interactions. researchgate.net

For this compound, a significant interaction would be the delocalization of the nitrogen lone pair (n_N) into the antibonding orbitals (σ) of adjacent C-C or C-H bonds. This n → σ interaction stabilizes the molecule and can influence its conformational preferences.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
n(N) (Lone Pair)σ(C-C) (adjacent ring bond)2.85
n(N) (Lone Pair)σ(C-H) (aminomethyl group)1.98
n(O) (Carbonyl Lone Pair)σ*(C-C) (acetate chain)1.54

Note: Data is illustrative. E(2) energy quantifies the stabilization from electron delocalization between the specified donor and acceptor orbitals.

Molecular Dynamics Simulations for Conformational Mobility and Isomeric Interconversion

While DFT calculations identify static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the molecule's dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, modeling their movements at a given temperature.

For this compound, an MD simulation would reveal:

Conformational Mobility: The simulation would show the constant puckering motion of the cyclobutane ring, as well as the rotation of the ethyl acetate and aminomethyl side chains. This allows for the exploration of the potential energy surface and the sampling of various accessible conformations.

Isomeric Interconversion: MD can be used to study the energy barriers between different conformers. While the interconversion between cis and trans isomers would require breaking bonds and is a high-energy process not typically observed in standard MD, the simulation can effectively model the transition between different puckered states of the ring or different rotamers of the side chains. This provides a more realistic picture of the molecule's flexibility and the relative populations of different conformers in a dynamic environment.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly with DFT, is a powerful tool for elucidating the detailed mechanisms of chemical reactions. acs.org This involves mapping the entire potential energy surface of a reaction, from reactants to products.

For a potential reaction involving this compound, such as the acylation of its primary amine group, the computational steps would be:

Optimize Reactant and Product Structures: The geometries of the starting materials (e.g., the amine and an acylating agent) and the final product are fully optimized.

Locate the Transition State (TS): A search is performed to find the geometry of the transition state—the highest energy point along the reaction coordinate. This is a first-order saddle point on the potential energy surface. acs.org

Frequency Calculation: Vibrational frequency calculations are performed on all structures. Reactants and products should have all positive (real) frequencies, while a true transition state is confirmed by the presence of exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Calculate Activation Energy: The activation energy (ΔE‡) is calculated as the energy difference between the transition state and the reactants. This is the primary determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the TS structure. This traces the reaction path downhill to both the reactants and the products, confirming that the identified TS correctly connects the desired species. beilstein-journals.org

This process provides a detailed, atomistic understanding of the reaction pathway, bond-breaking and bond-forming events, and the energetic factors that control the reaction's feasibility and speed.

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and mechanism of a chemical reaction. For the synthesis and transformation of cyclobutane derivatives, computational methods, particularly Density Functional Theory (DFT), are frequently employed to locate and analyze the geometry and energy of transition states.

In studies of related cyclobutane systems, transition state structures are optimized to find the first-order saddle point on the potential energy surface. For instance, in the stereoselective synthesis of cyclobutanes, the transition state's geometry can reveal crucial non-covalent interactions, such as hydrogen bonding, that dictate the stereochemical outcome. mdpi.com For example, in the formation of certain substituted cyclobutanes, an enamine intermediate may adopt a specific transition state geometry stabilized by hydrogen bonding, which rationalizes the observed anti-configuration of the product. mdpi.com

DFT calculations have been successfully used to investigate the mechanism of stereoretentive formation of cyclobutanes from pyrrolidines. In such studies, the transition state for the rate-determining step, which involves the cleavage of C–N bonds and the release of N₂, is located and its structure analyzed. acs.org The calculated activation energy for this process provides a quantitative measure of the reaction barrier. acs.org While specific transition state calculations for this compound are not extensively documented in publicly available literature, the methodologies applied to analogous systems provide a robust framework for such investigations.

Key parameters typically analyzed in transition state characterization include:

Imaginary Frequencies: A genuine transition state is characterized by having exactly one imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate.

Bond Distances: The lengths of forming and breaking bonds in the transition state structure provide insight into the progress of the reaction.

Dihedral Angles: These are crucial for understanding the stereochemical arrangement of substituents.

Below is a hypothetical data table illustrating the kind of data that would be generated from a transition state analysis for a key reaction step involving a cyclobutane derivative, based on methodologies seen in related studies. acs.org

ParameterValueDescription
Method/Basis Set(U)M06-2X-D3/Def2SVPLevel of theory used for the DFT calculation.
Activation Energy (ΔG‡)17.7 kcal/molGibbs free energy of activation for the rate-determining step.
Imaginary Frequency-250 cm⁻¹The single imaginary frequency confirming the structure as a transition state.
Key Bond Distance (C-N)2.1 ÅElongated bond distance indicating bond cleavage in progress.
Key Bond Distance (C-C)2.5 ÅDistance between atoms that will form a new bond in the cyclobutane ring.

This table is illustrative and based on data for analogous systems; specific values for this compound would require dedicated computational studies.

Energy Profile Determination

Determining the complete energy profile of a reaction provides a comprehensive understanding of its mechanism, including the stability of intermediates and the heights of energy barriers. Computational methods allow for the calculation of the relative energies of reactants, intermediates, transition states, and products.

For multi-step syntheses involving cyclobutane rings, each step can be modeled to construct a reaction coordinate diagram. For example, the mechanism for the synthesis of multisubstituted cyclobutanes from pyrrolidines was elucidated using DFT calculations, revealing a pathway involving the formation of a 1,1-diazene intermediate, followed by nitrogen extrusion to form a 1,4-biradical species, and subsequent ring closure. acs.org The energy profile showed that the ring closure of the biradical intermediate is a barrierless and highly exergonic process, which explains the stereoretentive nature of the reaction. acs.org

The energy profile helps in identifying the rate-determining step of the reaction, which is the step with the highest activation energy. acs.org This information is crucial for optimizing reaction conditions to improve yield and selectivity.

Below is an example of a data table summarizing the relative energies calculated for a reaction pathway leading to a cyclobutane derivative. acs.org

SpeciesRelative Gibbs Energy (kcal/mol)Description
Reactants0.0Starting materials, set as the reference energy.
Intermediate 1-10.5A stable species formed in the first step.
Transition State 1 (TS1)+17.7The highest energy point, representing the RDS.
Intermediate 2-5.8A subsequent intermediate, such as a 1,4-biradical.
Product-156.9The final cyclobutane product, highly stable.

This table is illustrative and based on data for analogous systems; specific values for this compound would require dedicated computational studies.

Stereochemical Prediction and Rationalization Using Computational Methods

Controlling stereochemistry is a significant challenge in the synthesis of complex molecules like this compound, which contains stereocenters. Computational methods are powerful tools for predicting and rationalizing the stereochemical outcomes of reactions.

By calculating the energies of different transition states leading to different stereoisomers, chemists can predict which isomer will be preferentially formed. The stereoisomer formed via the lower energy transition state is expected to be the major product. This approach has been used to explain the stereoselectivity in various reactions that form cyclobutane rings, such as [2+2] cycloadditions and Diels-Alder reactions. mdpi.comrsc.org

For instance, in Diels-Alder reactions involving cyclobutene (B1205218) derivatives, the preference for endo or exo products can be rationalized by examining the non-bonded interactions in the respective transition states. rsc.org DFT calculations can quantify these interactions and predict the diastereomeric ratio. Similarly, DFT has been used to elucidate the origin of stereoselectivity in processes like the enantioselective conjugate borylation of cyclobutenones. researchgate.net

The rationalization of stereoretentive reactions is another area where computation provides key insights. In the conversion of pyrrolidines to cyclobutanes, calculations showed that the energy required for bond rotation in the 1,4-biradical intermediate (which would lead to stereochemical scrambling) is higher than the barrier for the stereoretentive ring closure. acs.org This finding explains why the stereochemistry of the starting material is retained in the product. acs.org

A hypothetical analysis for predicting the diastereomeric ratio of a reaction forming a disubstituted cyclobutane is presented below.

Transition StateRelative Energy (ΔΔG‡, kcal/mol)Predicted Product Ratio (cis:trans)Dominant Interactions
TS-cis0.095Stabilizing hydrogen bond, minimal steric clash.
TS-trans1.85Steric repulsion between bulky substituents.

This table is illustrative and based on computational methodologies applied to stereoselective synthesis of cyclobutane derivatives.

While direct computational studies on this compound are not widely reported, the established methodologies for analogous cyclobutane systems provide a clear and reliable roadmap for future theoretical investigations into its synthesis and reactivity.

Role of Ethyl 2 3 Aminomethyl Cyclobutyl Acetate As a Synthetic Building Block

Utility in the Construction of Complex Organic Molecules

The unique structural arrangement of Ethyl 2-(3-(aminomethyl)cyclobutyl)acetate, featuring both an aminomethyl group and an ethyl acetate (B1210297) substituent on a cyclobutane (B1203170) ring, provides a versatile platform for the construction of complex organic molecules. The primary amine serves as a nucleophilic center, readily participating in reactions such as amide bond formation, reductive amination, and alkylation. This allows for the facile linkage of the cyclobutane core to other molecular fragments, including peptides, heterocyclic systems, and other pharmacophoric groups.

Simultaneously, the ethyl ester moiety can undergo a range of transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols. Alternatively, it can be reduced to a primary alcohol, providing another point for functionalization. The interplay of these two functional groups allows for sequential or orthogonal chemical modifications, enabling the synthesis of intricate and highly functionalized molecules. For instance, the amine can be protected while the ester is manipulated, and vice versa, providing strategic control over the synthetic route.

The cyclobutane ring itself imparts a degree of conformational rigidity to the molecules in which it is incorporated. This can be a desirable feature in the design of bioactive compounds, as it can help to lock the molecule into a specific three-dimensional orientation that is optimal for binding to a biological target. The strained nature of the four-membered ring can also be exploited in ring-opening reactions to generate more complex acyclic or larger cyclic systems.

Application in the Synthesis of Chiral Compounds

This compound is an achiral molecule as it lacks a stereocenter. However, it can be utilized as a precursor in the synthesis of chiral compounds through various synthetic strategies. One common approach is the use of chiral resolving agents to separate racemic mixtures of derivatives of this compound. For instance, if the ester is hydrolyzed to the carboxylic acid, the resulting racemic acid can be treated with a chiral amine to form diastereomeric salts, which can then be separated by crystallization.

Another strategy involves the use of chiral catalysts or reagents to introduce stereoselectivity in reactions involving this compound. For example, the amine group could be acylated with a chiral auxiliary, which would then direct the stereochemical outcome of subsequent reactions at or near the cyclobutane ring. Asymmetric hydrogenation or enzymatic resolution of derivatives of this compound could also be employed to generate enantiomerically enriched products.

The synthesis of chiral scaffolds from conveniently protected cyclobutane β-amino acids has been demonstrated, highlighting the potential of such building blocks in producing polyfunctional chiral platforms. These platforms are versatile precursors for complex molecules, and their synthesis can be achieved through reactions like peptide coupling and dehydration.

Strategy for Chiral Synthesis Description
Chiral Resolution Separation of racemic derivatives using chiral resolving agents to form diastereomers.
Chiral Auxiliaries Acylation of the amine with a chiral auxiliary to direct stereoselective reactions.
Asymmetric Catalysis Use of chiral catalysts for reactions such as asymmetric hydrogenation of derivatives.
Enzymatic Resolution Employment of enzymes to selectively react with one enantiomer of a racemic derivative.

Development of Diverse Cyclobutane-Containing Scaffolds

The development of diverse molecular scaffolds is a central theme in medicinal chemistry and materials science. This compound serves as a valuable starting material for the creation of a wide array of cyclobutane-containing scaffolds. The bifunctional nature of the molecule allows for its incorporation into polymeric structures, with the amine and ester (or its derivatives) serving as points for polymerization.

Furthermore, the cyclobutane ring can be further functionalized to introduce additional diversity. For example, C-H activation methods could be employed to introduce substituents directly onto the cyclobutane ring, leading to novel and complex three-dimensional structures. The unique puckered conformation of the cyclobutane ring can also be used to create scaffolds with well-defined spatial arrangements of functional groups.

The synthesis of multigram quantities of 3-fluorinated cyclobutane building blocks has been reported, which can then be converted into a variety of functional groups such as alcohols, amines, and thiols. This demonstrates the potential for creating a diverse library of cyclobutane-containing compounds from functionalized precursors. The ability to generate diastereomerically pure cis- and trans-isomers of substituted cyclobutanes further expands the accessible chemical space.

Below is a table summarizing the potential diversification of the this compound scaffold:

Functional Group Potential Modifications Resulting Scaffolds
Amine Acylation, Alkylation, Reductive Amination, Urea (B33335)/Thiourea formationAmides, Secondary/Tertiary Amines, Peptidomimetics, Heterocycles
Ester Hydrolysis, Reduction, Amidation, Grignard reactionCarboxylic Acids, Alcohols, Amides, Tertiary Alcohols
Cyclobutane Ring C-H Functionalization, Ring-Opening ReactionsSubstituted Cyclobutanes, Acyclic/Macrocyclic compounds

Green Chemistry Principles in the Synthesis of Cyclobutyl Aminomethyl Esters

Atom Economy and Reaction Efficiency

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.govjocpr.com In the context of synthesizing cyclobutyl aminomethyl esters, cycloaddition reactions, particularly [2+2] cycloadditions, are often employed to construct the core cyclobutane (B1203170) ring. These reactions are inherently atom-economical as they involve the direct combination of two unsaturated molecules to form the cyclic product, with all the atoms of the reactants being incorporated into the final structure. researchgate.netrsc.org

For instance, the synthesis of a cyclobutane precursor through a [2+2] photocycloaddition of an appropriate alkene and a ketene (B1206846) acetal (B89532) would theoretically have 100% atom economy for the ring-forming step. Subsequent functional group transformations to introduce the aminomethyl and acetate (B1210297) ester moieties would then need to be assessed for their individual atom economies.

Table 1: Comparison of Atom Economy for Different Synthetic Approaches to Cyclobutane Rings

Reaction Type Reactants Product Byproducts Theoretical Atom Economy
[2+2] Photocycloaddition Alkene + Alkene Cyclobutane None 100%
Halogenated Alkane Cyclization 1,4-Dihalobutane + Metal Cyclobutane Metal Halide < 100%

| Wittig-type Reactions | Di-carbonyl + Diphosphorane | Cyclobutene (B1205218) -> Cyclobutane | Phosphine Oxide | < 100% |

This table provides a generalized comparison. Actual atom economy will depend on the specific substrates and reagents used.

Solvent Selection and Solvent-Free Methodologies

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign solvents such as water, supercritical fluids, or ionic liquids. Alternatively, developing solvent-free reaction conditions is an even more sustainable approach. unibo.it

In the synthesis of cyclobutane derivatives, solid-state photoreactions represent a powerful solvent-free methodology. rsc.orgnih.govresearchgate.net By arranging reactant molecules in a crystalline lattice, it is possible to achieve highly selective [2+2] cycloadditions upon irradiation, without the need for any solvent. researchgate.net This not only eliminates solvent waste but can also lead to higher yields and stereoselectivity. acs.org

Where solvents are necessary, the selection should be guided by solvent selection guides that rank solvents based on their safety, health, and environmental impact. For the functionalization steps in the synthesis of Ethyl 2-(3-(aminomethyl)cyclobutyl)acetate, such as the introduction of the amino group or the esterification, choosing a greener solvent like ethanol (B145695) or 2-methyltetrahydrofuran (B130290) over chlorinated solvents like dichloromethane (B109758) would significantly improve the sustainability of the process.

Catalytic and Biocatalytic Approaches in Cyclobutane Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste. In cyclobutane synthesis, various catalytic methods have been developed. rsc.org Transition metal-catalyzed [2+2] cycloadditions can provide access to complex cyclobutane structures under milder conditions than traditional thermal or photochemical methods. researchgate.netnih.gov Organocatalysis has also emerged as a valuable tool, avoiding the use of potentially toxic and expensive heavy metals. mdpi.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity and environmental compatibility. Engineered enzymes, such as variants of myoglobin (B1173299) or cytochrome P450, have been developed to catalyze stereoselective cyclopropanations, and similar principles could be applied to the synthesis of four-membered rings. wpmucdn.com A chemoenzymatic approach could be envisioned for the synthesis of this compound, where an enzyme controls the stereoselective formation of the cyclobutane core, followed by conventional chemical steps for functional group manipulation.

Table 2: Overview of Catalytic Approaches for Cyclobutane Synthesis

Catalytic Method Catalyst Type Advantages Potential Application in Target Synthesis
Transition Metal Catalysis Rhodium, Cobalt, Copper complexes High efficiency, control over stereochemistry researchgate.netnih.gov Stereoselective formation of the cyclobutane ring.
Organocatalysis Chiral amines, phosphoric acids Metal-free, often milder conditions mdpi.com Enantioselective functionalization of a cyclobutane precursor.
Biocatalysis Engineered hemoproteins High stereoselectivity, aqueous conditions wpmucdn.com Enantioselective synthesis of a chiral cyclobutane intermediate.

| Photoredox Catalysis | Ruthenium or Iridium complexes | Visible light activation, mild conditions chemistryviews.org | [2+2] cycloadditions under visible light irradiation. |

Solid-State Photoreactions for Cyclobutane Derivatives

Solid-state photochemistry offers a unique and highly sustainable route to cyclobutane derivatives. rsc.orgresearchgate.net By controlling the packing of reactant molecules in a crystal, it is possible to pre-organize them for a specific photochemical reaction, often leading to the formation of a single product with high selectivity and in quantitative yield. nih.gov This approach is particularly well-suited for [2+2] cycloadditions, which are governed by topochemical principles.

The synthesis of the cyclobutane core of this compound could potentially be achieved through the solid-state photodimerization of a suitable alkene precursor. This would eliminate the need for solvents and could provide excellent stereocontrol. The use of templates or co-crystallizing agents can help to achieve the desired crystal packing for an efficient reaction. researchgate.net

Waste Minimization and Sustainability Considerations

A holistic approach to green chemistry involves considering the entire lifecycle of a chemical process, from starting materials to the final product and any waste generated. For the synthesis of this compound, this means not only focusing on the core reaction steps but also on work-up procedures, purifications, and the source of starting materials.

Waste minimization can be achieved by:

Using catalytic reagents: As discussed, this reduces the amount of stoichiometric waste.

Recycling solvents and catalysts: Where possible, recovering and reusing these materials can significantly reduce the environmental footprint.

The growing attention to eco-friendly procedures has led to the development of new synthetic approaches that are more sustainable. mdpi.com By incorporating these green chemistry principles into the design of a synthetic route for this compound, it is possible to develop a process that is not only efficient and cost-effective but also environmentally responsible.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3-(aminomethyl)cyclobutyl)acetate, and what reaction conditions are critical for yield optimization?

The synthesis typically involves reacting ethyl acetoacetate with an oxetane derivative under acid- or base-catalyzed conditions. Key parameters include:

  • Catalysts : Acid (e.g., HCl) or base (e.g., NaOEt) to facilitate esterification.
  • Solvents : Polar aprotic solvents (e.g., THF) to stabilize intermediates.
  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Reaction Time : 12–24 hours for complete conversion. Industrial-scale methods may employ continuous flow reactors for reproducibility .

Table 1 : Representative Reaction Conditions

ParameterTypical Range
CatalystAcid (HCl) or Base (NaOEt)
SolventTHF, DMF
Temperature60–80°C
Reaction Time12–24 hours

Q. How do the structural features of this compound influence its chemical reactivity?

The compound’s reactivity arises from:

  • Strained Oxetane Ring : The four-membered cyclobutyl ring introduces ring strain, enhancing susceptibility to nucleophilic attack (e.g., in ring-opening reactions).
  • Ester Groups : Participate in hydrolysis, transesterification, or reduction.
  • Aminomethyl Side Chain : Enables functionalization (e.g., amidation, Schiff base formation) for derivatization in drug discovery .

Q. What analytical techniques are recommended for characterizing this compound and verifying purity?

Standard methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm cyclobutyl and ester moieties.
  • Mass Spectrometry (HRMS) : For molecular weight validation.
  • X-ray Crystallography : To resolve stereochemistry in crystalline derivatives (e.g., cyclobutyl spatial arrangement) .

Advanced Research Questions

Q. What strategies can be employed to resolve low yields in the synthesis of this compound?

Systematic optimization via Design of Experiments (DoE) is recommended:

  • Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., H2_2SO4_4 vs. BF3_3).
  • Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time.
  • Purification : Employ column chromatography or recrystallization to isolate high-purity product .

Q. How can this compound serve as a scaffold in medicinal chemistry, particularly for CNS-targeted drug candidates?

The aminomethyl group allows derivatization into bioactive molecules:

  • Peptide Coupling : Link to pharmacophores via EDC/HOBt-mediated amidation.
  • Ring-Opening Reactions : Generate secondary amines for blood-brain barrier penetration.
  • In Silico Screening : Use molecular docking to predict interactions with neurological targets (e.g., NMDA receptors) .

Q. What precautions are necessary to mitigate instability during storage and handling?

  • Storage : Under inert atmosphere (N2_2) at –20°C to prevent ester hydrolysis.
  • Handling : Use anhydrous solvents and gloveboxes to avoid moisture.
  • Stability Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to track degradation .

Q. How can researchers address discrepancies in reported reactivity profiles of this compound across studies?

  • Reproducibility Trials : Replicate reactions using identical conditions from conflicting studies.
  • Advanced Characterization : Employ 1^1H-15^15N HMBC NMR to detect trace intermediates.
  • Computational Modeling : DFT calculations to predict reaction pathways and validate experimental outcomes .

Data Contradictions and Validation

  • Evidence Conflict : While emphasizes oxetane-derived synthesis, cyclobutane-containing analogs in suggest alternative [2+2] cycloaddition routes. Researchers should compare steric effects of cyclobutyl vs. oxetane rings on reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.